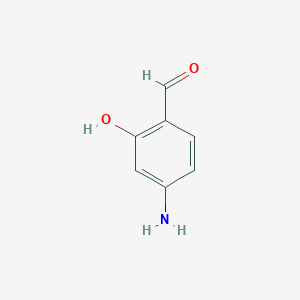

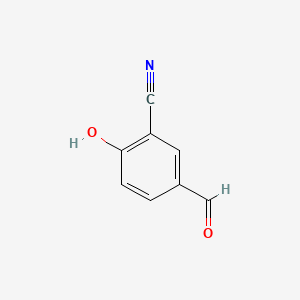

4-Amino-2-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-hydroxybenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a hydroxyl group on a benzaldehyde structure. The compound's reactivity is influenced by these functional groups, which allow it to undergo a range of chemical transformations, leading to the formation of diverse molecular architectures.

Synthesis Analysis

The synthesis of derivatives of 4-Amino-2-hydroxybenzaldehyde can be achieved through condensation reactions. For instance, the synthesis of 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves the condensation of a related compound, 2-hydroxy-4-pentadecylbenzaldehyde, with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one . Similarly, derivatives such as 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones are synthesized from reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-Amino-2-hydroxybenzaldehyde is typically confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectroscopy. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-2-hydroxybenzaldehyde derivatives is explored through various reactions, including acetylation and methylation. These reactions lead to the formation of new compounds with different properties and potential applications. The reactivity is also influenced by the solvent used in the reaction, as seen in the non-aqueous medium titrations of some new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-hydroxybenzaldehyde derivatives are influenced by their molecular structure. The acidity of these compounds, for example, can be investigated through potentiometric titration in non-aqueous solvents, which provides insights into the effects of solvents and molecular structure on the compound's acidity. The determination of half-neutralization potential values and the corresponding pKa values are essential for understanding the compound's behavior in different chemical environments .

Aplicaciones Científicas De Investigación

Spectroscopic Studies and Schiff Bases Formation

One significant application involves the synthesis of Schiff bases through condensation reactions, which are pivotal in spectroscopic studies for understanding molecular structures. Schiff bases derived from reactions involving 2-hydroxybenzaldehyde and its derivatives exhibit unique 1H NMR, IR, and UV/VIS spectroscopic properties, contributing to molecular structure elucidation and the study of electronic transitions in various solvents (Issa, Khedr, & Rizk, 2008). These spectroscopic characteristics are essential for understanding chemical and physical properties, aiding in the development of new materials and compounds.

Antioxidant, Enzyme Inhibition, and Antimicrobial Properties

Research also extends to the biological activity of compounds synthesized from 4-Amino-2-hydroxybenzaldehyde. For instance, metal-based triazole compounds synthesized through condensation reactions exhibit significant antioxidant, enzyme inhibition, and antimicrobial properties. These compounds, upon coordination with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II), show enhanced bioactivity, particularly against bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Sumrra et al., 2018).

Inhibition of GABA Shunt Enzymes

In the field of neurochemistry, derivatives of 4-hydroxybenzaldehyde, a closely related compound, have been investigated for their ability to inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes critical in the GABA shunt pathway. This research highlights the potential of 4-Amino-2-hydroxybenzaldehyde derivatives in developing novel inhibitors that could have therapeutic applications in treating diseases related to the GABAergic system (Tao et al., 2006).

Anticancer Potential

Another application of interest is in oncology, where 4-Hydroxybenzaldehyde, a compound similar to 4-Amino-2-hydroxybenzaldehyde, has been developed as an anti-tumor agent. Its capability to prevent carcinogenesis and treat advanced cancers through oral administration without severe side effects suggests a promising avenue for cancer treatment research, underscoring the potential anticancer properties of related compounds (Journal of Oncology Research, 2018).

Solubility and Thermodynamics Studies

Furthermore, the solubility and thermodynamic behavior of 4-hydroxybenzaldehyde in various organic solvents have been comprehensively studied, providing crucial data for its purification and optimization in industrial processes. Such studies are essential for the development of efficient synthesis and processing techniques for chemicals and pharmaceuticals (Wang, Xu, & Xu, 2017).

Propiedades

IUPAC Name |

4-amino-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQPPUMEXCUXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623954 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxybenzaldehyde | |

CAS RN |

52924-20-6 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)